molecular formula C13H20N4O B12233559 3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea

3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea

Cat. No.: B12233559
M. Wt: 248.32 g/mol
InChI Key: ILMXPMORPVKSQK-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that features a tert-butyl group, a pyridinyl group, and an azetidinyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea typically involves the reaction of tert-butyl isocyanate with 1-(pyridin-2-yl)azetidin-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or azetidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
  • tert-butyl (1-(3-(trifluoromethyl)pyridin-2-yl)azetidin-3-yl)carbamate
  • tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

1-tert-butyl-3-(1-pyridin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C13H20N4O/c1-13(2,3)16-12(18)15-10-8-17(9-10)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18)

InChI Key

ILMXPMORPVKSQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1CN(C1)C2=CC=CC=N2

Origin of Product

United States

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